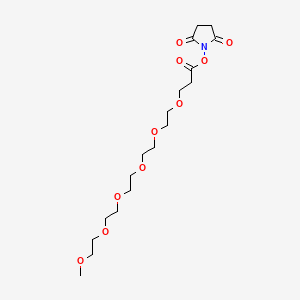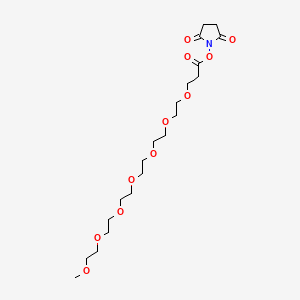
MTEP hydrochloride
Overview
Description
Mechanism of Action
Target of Action
MTEP hydrochloride is a potent, non-competitive, and highly selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) . Metabotropic glutamate receptors are expressed predominantly on neurons and glial cells and are involved in the modulation of a wide range of signal transduction cascades .
Mode of Action
This compound acts as a negative allosteric modulator at mGluR5 . This means it binds to a site on the mGluR5 receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity .
Biochemical Pathways
It is known that metabotropic glutamate receptors, including mglur5, play a crucial role in the modulation of various signal transduction cascades . Therefore, the antagonistic action of this compound on mGluR5 can potentially influence a wide range of biochemical processes.
Pharmacokinetics
It is known that the compound is orally active and can penetrate the blood-brain barrier , which suggests good absorption and distribution profiles
Result of Action
This compound has been shown to have neuroprotective effects. For instance, in a study using the rat lithium-pilocarpine model of epilepsy, this compound treatment completely prevented neuronal loss and partially attenuated astrogliosis in the hippocampus . This compound also shows antidepressant and anxiolytic-like effects .
Action Environment
It is known that various environmental factors can influence the metabolism of drugs in general . These factors include exposure to certain chemicals, diet, and lifestyle habits such as smoking
Biochemical Analysis
Biochemical Properties
MTEP hydrochloride interacts with the mGluR5 receptor, a subtype of the metabotropic glutamate receptors, which are G protein-coupled receptors involved in the modulation of a wide range of signal transduction cascades . This compound acts as a non-competitive antagonist, meaning it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, inhibiting the receptor’s activity .
Cellular Effects
This compound influences cell function by modulating the activity of the mGluR5 receptor. This receptor is involved in various cellular processes, including cell signaling pathways and gene expression . By acting as an antagonist, this compound can reduce the activity of the mGluR5 receptor, thereby influencing these cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the mGluR5 receptor, inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and other downstream effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, this compound has been shown to inhibit catalepsy induced by Haloperidol in male Wistar rats at dosages of 1, 3, and 5 mg/kg . It has also been shown to significantly decrease the immobility time of mice in the tail suspension test at dosages of 0.3, 1, and 3 mg/kg .
Metabolic Pathways
This compound is involved in the glutamate signaling pathway through its interaction with the mGluR5 receptor
Subcellular Localization
Given its role as an antagonist of the mGluR5 receptor, it is likely to be localized at the cell membrane where this receptor is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MTEP hydrochloride involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with ethynylmagnesium bromide to form 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
MTEP hydrochloride primarily undergoes substitution reactions due to the presence of the thiazole and pyridine rings. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their pharmacological properties .
Scientific Research Applications
MTEP hydrochloride has a wide range of scientific research applications:
Neuroscience: It is extensively used to study the role of mGluR5 in neurological disorders such as Parkinson’s disease, anxiety, and depression
Pharmacology: This compound is used to investigate the pharmacokinetics and pharmacodynamics of mGluR5 antagonists.
Drug Development: It serves as a lead compound in the development of new therapeutic agents targeting mGluR5.
Behavioral Studies: Researchers use this compound to study its effects on animal behavior, particularly in models of anxiety and depression.
Comparison with Similar Compounds
Similar Compounds
MPEP hydrochloride: Another mGluR5 antagonist with similar pharmacological properties but less selectivity compared to MTEP hydrochloride.
LY-367385 hydrochloride: A selective mGluR1 antagonist used in similar research applications.
CP-94,253 dihydrochloride: A compound with anxiolytic properties but different molecular targets.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency for mGluR5, making it a valuable tool in neuroscience research. Its ability to cross the blood-brain barrier and exert significant neuroprotective effects further enhances its therapeutic potential .
Properties
IUPAC Name |
2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIOJDKGCWAHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662767 | |
| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-60-7 | |
| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MTEP hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW4B4S8XAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: The study investigates glutamate signaling in brain microvascular endothelial cells. How does MTEP hydrochloride help elucidate the role of specific glutamate receptors in this context?
A1: this compound is a highly selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) []. By using this compound, researchers can effectively block the activity of mGluR5 in the endothelial cells. This allows them to isolate and study the specific contributions of mGluR5 to glutamate-induced intracellular calcium (Ca2+) signaling and nitric oxide (NO) release, as opposed to the effects mediated by other glutamate receptor subtypes like mGluR1. Observing the effects of this compound treatment on these signaling pathways helps researchers understand the specific roles of mGluR5 in regulating vascular tone and blood-brain barrier function.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















